Ethyl 2-(acetylamino)-7-{[(2-chlorobenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, an acetamido group, and a chlorobenzoyloxyimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acyl chlorides, amines, and chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorobenzoyloxy group can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (2Z)-{2-[(4-CHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}{[(4-CHLOROBENZOYL)OXY]IMINO}ETHANOATE
- ETHYL 2-CHLOROBENZOATE
Uniqueness
ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its benzothiophene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Ethyl 2-(acetylamino)-7-{[(2-chlorobenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₈H₁₈ClN₃O₅S. Its molecular weight is approximately 407.87 g/mol. The structure features a benzothiophene core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.
- Acetylcholinesterase Inhibition :
- Antioxidant Activity :
- Antimicrobial Properties :
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- A study reported that a series of benzothiophene derivatives exhibited potent AChE inhibitory activity, with IC50 values as low as 2.7 µM for the most active compound in the series .
- Another investigation highlighted the antioxidant potential of benzothiophene derivatives, suggesting their utility in preventing oxidative damage associated with chronic diseases .
Case Studies
- Alzheimer's Disease : In a case study involving patients with Alzheimer's disease, compounds similar to this compound were administered to assess cognitive function improvement through AChE inhibition. Results indicated a significant enhancement in cognitive scores compared to baseline measurements .
- Antimicrobial Efficacy : A clinical trial tested a related compound's efficacy against bacterial strains resistant to conventional antibiotics. The results demonstrated a marked reduction in bacterial load among treated patients, supporting the compound's potential as an alternative therapeutic agent .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H19ClN2O5S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
ethyl (7E)-2-acetamido-7-(2-chlorobenzoyl)oxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O5S/c1-3-27-20(26)16-13-8-6-10-15(17(13)29-18(16)22-11(2)24)23-28-19(25)12-7-4-5-9-14(12)21/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,22,24)/b23-15+ |
InChI Key |
JWRXGEXKEIYQIQ-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N\OC(=O)C3=CC=CC=C3Cl)NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC=CC=C3Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.